molecular formula C18H25N3O2 B11783550 (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Cat. No.: B11783550
M. Wt: 315.4 g/mol
InChI Key: QGJUIPDUBHWZPV-CVDMPPCVSA-N
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Description

(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[310]hexane-3-carbonitrile is a complex organic compound with a unique structure that includes an adamantane moiety and a bicyclic hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile typically involves multiple steps, starting with the preparation of the adamantane derivative. The key steps include:

    Preparation of 3-hydroxyadamantan-1-yl derivative: This involves the hydroxylation of adamantane to introduce the hydroxyl group.

    Formation of the amino acid derivative: The hydroxylated adamantane is then reacted with an amino acid to form the amino acid derivative.

    Cyclization: The amino acid derivative undergoes cyclization to form the bicyclic hexane ring.

    Introduction of the nitrile group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the bicyclic hexane ring can provide structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,5R)-3-Hydroxyadamantan-1-ylglycine: Similar in structure but lacks the bicyclic hexane ring.

    (1R,3S,5R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: Similar but does not have the nitrile group.

Uniqueness

The uniqueness of (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile lies in its combination of the adamantane moiety, the bicyclic hexane ring, and the nitrile group. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,3S,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15-,17?,18?/m0/s1

InChI Key

QGJUIPDUBHWZPV-CVDMPPCVSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Origin of Product

United States

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